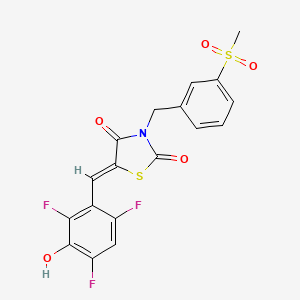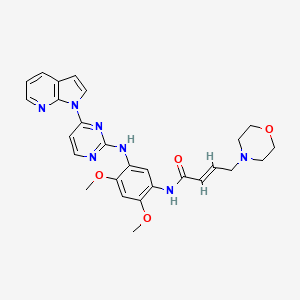![molecular formula C36H49N11O12 B15136373 cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] is a cyclic peptide composed of seven amino acids: asparagine, asparagine, asparagine, beta-alanine, tryptophan, aspartic acid, and isoleucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins or receptors. The peptide can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]: Unique due to its specific amino acid sequence and cyclic structure.
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Val]: Similar but with valine instead of isoleucine.
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Leu]: Similar but with leucine instead of isoleucine.
Uniqueness
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] is unique due to its specific sequence, which may confer distinct biological activities and stability compared to other cyclic peptides. Its resistance to enzymatic degradation and potential bioactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C36H49N11O12 |
|---|---|
Molecular Weight |
827.8 g/mol |
IUPAC Name |
2-[(2S,5S,8S,11S,14S,17S)-11,14,17-tris(2-amino-2-oxoethyl)-8-[(2S)-butan-2-yl]-2-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,22-heptaoxo-1,4,7,10,13,16,19-heptazacyclodocos-5-yl]acetic acid |
InChI |
InChI=1S/C36H49N11O12/c1-3-16(2)30-36(59)46-23(13-27(39)50)34(57)44-22(12-26(38)49)33(56)43-21(11-25(37)48)31(54)40-9-8-28(51)42-20(10-17-15-41-19-7-5-4-6-18(17)19)32(55)45-24(14-29(52)53)35(58)47-30/h4-7,15-16,20-24,30,41H,3,8-14H2,1-2H3,(H2,37,48)(H2,38,49)(H2,39,50)(H,40,54)(H,42,51)(H,43,56)(H,44,57)(H,45,55)(H,46,59)(H,47,58)(H,52,53)/t16-,20-,21-,22-,23-,24-,30-/m0/s1 |
InChI Key |
JIDUZMAPSWLXNK-ONRVRZRNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC2=CNC3=CC=CC=C32)CC(=O)N)CC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC2=CNC3=CC=CC=C32)CC(=O)N)CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


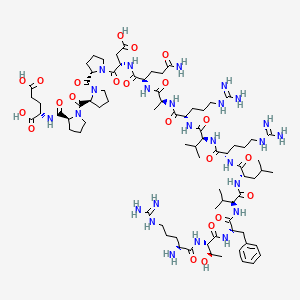
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
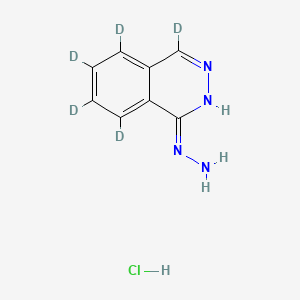

![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
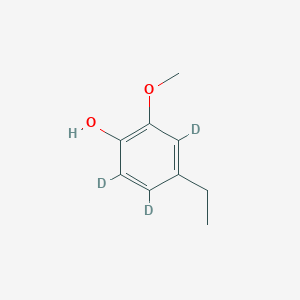



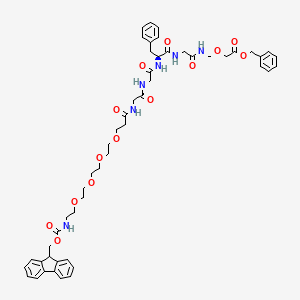
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)

